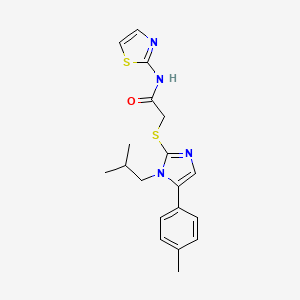

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

説明

特性

IUPAC Name |

2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS2/c1-13(2)11-23-16(15-6-4-14(3)5-7-15)10-21-19(23)26-12-17(24)22-18-20-8-9-25-18/h4-10,13H,11-12H2,1-3H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORALJFJXMNWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This compound integrates an imidazole ring, a thioether linkage, and a thiazole moiety, suggesting diverse biological activities. The exploration of its biological activity is crucial for understanding its therapeutic applications.

Chemical Structure

The chemical formula of the compound is CHNS, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structural features include:

- Imidazole Ring : Known for its role in various biological systems.

- Thioether Linkage : Enhances lipophilicity and potential interactions with biological targets.

- Thiazole Moiety : Associated with a range of pharmacological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that imidazole derivatives often possess antimicrobial properties. Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains, although specific data on this compound's efficacy is limited and requires further investigation.

Anti-inflammatory Properties

Compounds containing thiazole rings have shown anti-inflammatory effects in various studies. The potential mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as COX and LOX.

Anticancer Potential

Thiazole derivatives have been explored for their anticancer properties. Initial investigations into similar compounds indicate that they may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

The proposed mechanism of action for this compound likely involves:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, while the thioether may interact with hydrophobic pockets in proteins.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in inflammatory and cancerous processes.

Case Studies and Research Findings

Recent studies have highlighted the significance of thiazole derivatives in drug development. For instance:

- Thiazole Derivatives Against Pin1 : A series of thiazole derivatives were evaluated for their inhibitory activity against Pin1, revealing promising results with IC values in the low micromolar range .

- Leishmanicidal Activity : Compounds derived from hybrid thiazoles exhibited significant leishmanicidal activity against Leishmania infantum, demonstrating their potential as antileishmaniasis agents .

- Structure-Activity Relationships (SAR) : Investigations into the SAR of thiazole compounds suggest that modifications to the thiazole ring can enhance biological activity, guiding future synthesis efforts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be made with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Imidazole Derivative A | Structure A | Antimicrobial |

| Thiazole Analog B | Structure B | Anti-inflammatory |

| Phenylthioacetamide C | Structure C | Anticancer |

This table illustrates that while many compounds share similar core structures, the specific functionalities present in this compound may provide distinct pharmacological profiles.

類似化合物との比較

N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (Compound 21)

- Structure : Replaces the thiazole ring with a benzofuran group and introduces a 4-bromophenyl substituent on the imidazole.

- Activity: Synthesized via a fragment-based approach targeting inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis.

- Comparison: The benzofuran moiety may reduce metabolic stability compared to the thiazole in the target compound.

N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide Derivatives

- Structure : Features a benzothiazole instead of thiazole and additional methyl groups on the imidazole.

- Activity: Exhibited cytotoxicity against C6 glioma and HepG2 liver cancer cells, with an IC50 of 15.67 µg/mL against C6 cells. The p-tolylamino group (as in the target compound) showed comparable efficacy to 4-nitrophenyl derivatives .

- Comparison : The benzothiazole scaffold may enhance DNA intercalation or kinase inhibition, but its bulkiness could reduce cell permeability compared to the simpler thiazole in the target compound .

Thiazole-Containing Derivatives

N-(5-Methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides

- Structure : Variants include tetrazole (4c) and imidazole (4a) substituents on the thioacetamide chain.

- Activity :

- Comparison : The 5-methyl-4-phenylthiazole group in 4a/4c enhances selectivity for cancer cells, whereas the unsubstituted thiazol-2-yl in the target compound may offer broader binding versatility .

Imidazole-Triazole Hybrids

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(thiazol-5-yl)acetamides (9a–9e)

- Structure : Incorporates a triazole spacer and benzodiazole moiety instead of the isobutyl-p-tolyl-imidazole in the target compound.

- Activity : Docking studies revealed strong binding to α-glucosidase, with 9c (4-bromophenyl variant) showing optimal interactions .

- Comparison: The triazole linker may improve solubility but adds synthetic complexity.

Data Tables

Table 1. Pharmacological Profiles of Key Analogues

Table 2. Substituent Effects on Bioactivity

Q & A

Basic: What are the optimal synthetic routes for 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

Methodological Answer:

The synthesis typically involves coupling 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions. Key steps include:

- Reaction Setup : Use potassium carbonate (K₂CO₃) as a base in a polar aprotic solvent (e.g., DMF or acetonitrile) at reflux (80–100°C) for 4–6 hours .

- Monitoring : Track progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase .

- Purification : Recrystallize the crude product from ethanol to achieve >95% purity .

- Yield Optimization : Adjust stoichiometry (1:1.1 molar ratio of thiol to chloroacetamide) and solvent volume to minimize side reactions .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Rigorous characterization requires:

- Spectroscopy :

- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S percentages (e.g., ±0.3% tolerance) .

- X-ray Crystallography : Resolve ambiguities in molecular geometry (if single crystals are obtainable) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

SAR studies should systematically modify substituents and assess pharmacological effects:

- Core Modifications : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate electronic effects on bioactivity .

- Side-Chain Variations : Substitute the isobutyl group with cyclic or branched alkyl chains to probe steric influences .

- Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase COX1/2) using in vitro inhibition assays (IC₅₀ determination) and molecular docking to correlate activity with structural features .

Advanced: What computational methods are suitable for modeling this compound’s interactions?

Methodological Answer:

- Quantum Chemical Calculations :

- Molecular Docking : Employ AutoDock Vina to simulate binding to biological targets (e.g., COX enzymes), focusing on hydrogen bonding (amide NH to Ser530) and hydrophobic interactions (p-tolyl to Val349) .

- Reaction Pathway Analysis : Apply ICReDD’s computational-experimental loop to predict reaction mechanisms (e.g., nucleophilic substitution at the thiol group) .

Advanced: How can contradictory biological activity data be resolved?

Methodological Answer:

Address discrepancies via:

- Purity Verification : Re-analyze compounds using HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .

- Assay Reproducibility : Validate protocols across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized controls .

- Computational Validation : Cross-check experimental IC₅₀ values with docking scores (e.g., binding energy < -8 kcal/mol suggests high affinity) .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer and reduce reaction time .

- Separation Optimization : Implement membrane filtration or column chromatography for large-scale purification .

- Process Control : Apply QbD (Quality by Design) principles to monitor critical parameters (e.g., pH, temperature) in real time .

Advanced: How to investigate the compound’s metabolic stability?

Methodological Answer:

- In Vitro Models : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS over 60 minutes .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Advanced: What are the mechanistic implications of substituent geometry on reactivity?

Methodological Answer:

- Steric Effects : Bulky isobutyl groups may hinder nucleophilic attack at the thioether sulfur, reducing reaction rates .

- Electronic Effects : Electron-rich p-tolyl groups enhance imidazole ring stability during synthesis, as shown by DFT-calculated bond dissociation energies .

Advanced: How to resolve stereochemical ambiguities in derivatives?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IG column with hexane/isopropanol (90:10) to separate enantiomers .

- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configurations .

Advanced: What in silico tools predict toxicity profiles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。